molecular formula C7H8N2O4 B13736990 2-((5-Nitro-2-furyl)imino)ethanol CAS No. 40855-12-7

2-((5-Nitro-2-furyl)imino)ethanol

Cat. No.: B13736990
CAS No.: 40855-12-7
M. Wt: 184.15 g/mol
InChI Key: ZYPBOGIEVIGGCO-UHFFFAOYSA-N
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Description

2-((5-Nitro-2-furyl)imino)ethanol is an organic compound that belongs to the class of nitrofurans. Nitrofurans are known for their broad spectrum of biological activities, including antibacterial, antifungal, and antiprotozoal properties. This compound is characterized by the presence of a nitrofuran moiety attached to an iminoethanol group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Nitro-2-furyl)imino)ethanol typically involves the nitration of furfural to form 5-nitro-2-furfuraldehyde, which is then reacted with ethanolamine to yield the desired product . The reaction conditions often require the use of fuming nitric acid in ethanoic anhydride at low temperatures (around -10°C) for the nitration step .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and catalytic processes may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((5-Nitro-2-furyl)imino)ethanol undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitroso and hydroxylamine derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives, which are useful intermediates in further chemical transformations.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are typically used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso and hydroxylamine derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted furans depending on the nucleophile used.

Scientific Research Applications

2-((5-Nitro-2-furyl)imino)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((5-Nitro-2-furyl)imino)ethanol involves the reduction of the nitro group to reactive intermediates such as nitroso and hydroxylamine derivatives. These intermediates can interact with various cellular components, leading to the disruption of essential biological processes. The compound targets proteins and enzymes involved in DNA synthesis and repair, ultimately causing cell death .

Comparison with Similar Compounds

Similar Compounds

    5-Nitro-2-furfuraldehyde: A precursor in the synthesis of 2-((5-Nitro-2-furyl)imino)ethanol.

    2-((5-Nitro-2-furyl)thiazole): Another nitrofuran derivative with similar biological activities.

    2-((5-Nitro-2-furyl)benzothiazole): Known for its antimicrobial properties.

Uniqueness

This compound is unique due to its iminoethanol group, which imparts distinct chemical reactivity and biological activity compared to other nitrofuran derivatives. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

40855-12-7

Molecular Formula

C7H8N2O4

Molecular Weight

184.15 g/mol

IUPAC Name

2-[(5-nitrofuran-2-yl)methylideneamino]ethanol

InChI

InChI=1S/C7H8N2O4/c10-4-3-8-5-6-1-2-7(13-6)9(11)12/h1-2,5,10H,3-4H2

InChI Key

ZYPBOGIEVIGGCO-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=NCCO

Origin of Product

United States

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